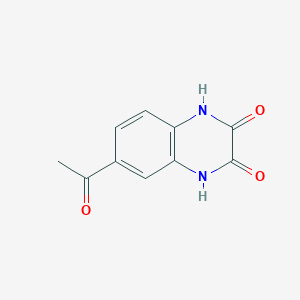

6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

Description

Properties

IUPAC Name |

6-acetyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-5(13)6-2-3-7-8(4-6)12-10(15)9(14)11-7/h2-4H,1H3,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITSBOSATCAXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-1,2-phenylenediamine with diethyl oxalate . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . The reaction mixture is heated to promote the formation of the quinoxaline ring, followed by purification to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones with additional functional groups, while reduction can produce tetrahydroquinoxaline derivatives with hydroxyl groups .

Scientific Research Applications

Biological Research Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 6-acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione. For instance, compounds synthesized from this scaffold have shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest its potential as a lead compound for developing new antibiotics.

2. Cancer Research

The compound has been investigated for its antiproliferative effects on cancer cells. A study demonstrated that derivatives of this compound exhibited cytotoxicity against several cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) . This positions the compound as a promising candidate for further development in cancer therapeutics.

3. PARP Inhibition

Another notable application is in the design of PARP inhibitors. The compound serves as a bioisosteric scaffold for creating new derivatives that inhibit PARP-1 activity, which is crucial in DNA repair mechanisms within cancer cells . This could lead to novel treatments for cancers that are dependent on PARP for survival.

Synthetic Chemistry Applications

1. Building Block for Synthesis

this compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations leading to the formation of diverse derivatives with potential biological activities .

2. Green Chemistry Approaches

Recent methodologies have focused on environmentally friendly synthesis routes for derivatives of this compound. For instance, reactions conducted in aqueous media have been reported to yield high purity products while minimizing hazardous waste . This aligns with the growing emphasis on sustainable practices in chemical research.

Case Studies

Mechanism of Action

The mechanism of action of 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing the degradation of incretin hormones . This leads to increased insulin secretion and decreased glucagon levels, ultimately lowering blood glucose levels . The molecular pathways involved include the incretin signaling pathway, which plays a crucial role in glucose homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The quinoxaline scaffold is highly modifiable, and substituents significantly alter physicochemical properties. Below is a comparative analysis of structurally related compounds:

Electronic Properties

DFT studies reveal that electron-withdrawing groups (e.g., nitro, acetyl) reduce the HOMO-LUMO gap in quinoxalines, enhancing charge-transfer capabilities. For instance, 6-acetyl-THQ-2,3-dione has a smaller bandgap than methoxy analogs, favoring applications in optoelectronics .

Key Research Findings

- Flavor Chemistry : 6-Acetyl-THQ-2,3-dione contributes to the "popcorn-like" aroma in thermally processed foods, with thresholds as low as 0.1 ppb in aqueous solutions .

- Synthetic Versatility: Alkaline treatment of 1,3-propanedione-quinoxaline hybrids yields 3-aroylmethyl-2-quinoxalinones, highlighting the scaffold’s adaptability for functional group interconversion .

- Structural Insights: Crystal structures of 6-nitro-2,3-bis(thiophenyl)quinoxaline show planar quinoxaline cores with bond angles (e.g., N2–C2–C13 = 116.08°) deviating from acetylated analogs due to steric effects from thiophene substituents .

Biological Activity

6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest for researchers focusing on drug development and therapeutic applications.

- IUPAC Name : 6-acetyl-1,4-dihydro-2,3-quinoxalinedione

- Molecular Formula : C₁₀H₈N₂O₃

- Molecular Weight : 204.19 g/mol

- Physical Form : Powder

Anticancer Activity

Recent studies have explored the anticancer potential of quinoxaline derivatives, including this compound. In one study, this compound was evaluated for its inhibitory activity against PARP-1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair and cell survival. The results indicated that derivatives of this compound exhibited significant PARP-1 inhibitory activity with IC₅₀ values in the nanomolar range (2.31–57.35 nM) .

Table 1: PARP-1 Inhibitory Activity of Quinoxaline Derivatives

| Compound | IC₅₀ (nM) | Comparison to Olaparib |

|---|---|---|

| Compound 5 | 3.05 | 1.5 times higher |

| Compound 8a | 2.31 | Higher than Olaparib |

| Compound 8b | 11.06 | 2.5 times less |

The study indicated that structural modifications significantly influenced the inhibitory potency against PARP-1, suggesting that certain substituents could enhance the compound's anticancer activity .

The mechanism by which this compound exerts its biological effects involves the induction of apoptosis in cancer cells. For instance, flow cytometric analysis demonstrated that treatment with this compound led to an increased percentage of cells in the G2 phase of the cell cycle and promoted apoptosis in MDA-MB-436 breast cancer cells .

Figure 1: Cell Cycle Analysis Results

Cell Cycle Analysis (Illustrative purposes only)

Antimicrobial Activity

In addition to its anticancer properties, quinoxaline derivatives have shown promising antimicrobial activity. A study indicated that certain derivatives displayed significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis suggested that modifications at specific positions on the quinoxaline ring could enhance antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. Among these derivatives, some exhibited enhanced PARP-1 inhibition compared to standard drugs like Olaparib. This highlights the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Green Synthesis Techniques

Research also focused on environmentally friendly synthesis methods for producing quinoxaline derivatives. Using microwave-assisted reactions significantly reduced reaction times and improved yields compared to traditional methods . This approach not only enhances efficiency but also aligns with sustainable chemistry practices.

Q & A

Q. What are the foundational synthetic routes for 6-Acetyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione?

The compound is typically synthesized via condensation of substituted 1,2-diamines with 1,2-dicarbonyl precursors. For example, reacting o-phenylenediamine derivatives with acetylated diketones in solvents like ethanol under reflux, followed by cyclization. Optimization of stoichiometry and reaction time is critical for yield .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirms substituent positions (e.g., acetyl group at C6, dione groups at C2/C3).

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydrogen-bonding patterns.

- X-ray crystallography : Resolves bond angles (e.g., O2—N3—C5: 117.6°) and dihedral angles critical for structural validation .

Q. What are the primary pharmacological applications of this compound?

Quinoxaline derivatives exhibit antiviral, antibacterial, and anticancer properties. The acetyl and dione groups enhance interactions with biological targets, such as enzyme active sites, as observed in related tetrahydroquinoline analogs .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, intermediates, and transition states. Coupling with experimental data (e.g., reaction yields, spectroscopic results) enables rapid optimization of parameters like solvent polarity and temperature. This hybrid approach reduces trial-and-error cycles .

Q. What strategies resolve contradictory data in regioselectivity during acetylation?

Systematic analysis using Design of Experiments (DOE) identifies critical factors (e.g., catalyst loading, solvent polarity). For instance, steric hindrance from bulky substituents may redirect acetylation sites. Comparative NMR/X-ray studies on intermediates clarify regiochemical outcomes .

Q. How do solvent effects influence cyclization efficiency?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, accelerating cyclization. Protic solvents (e.g., ethanol) may hinder reactivity due to hydrogen bonding. Solvent screening paired with kinetic studies (e.g., time-resolved IR) quantifies these effects .

Q. What advanced purification techniques ensure high-purity yields?

Q. How can reaction intermediates be trapped and analyzed?

Low-temperature NMR (<–40°C) or rapid-injection quenching isolates transient intermediates. For example, stabilizing a diketone intermediate with anhydrous conditions allows characterization via MS and IR .

Data Contradiction and Mechanistic Analysis

Q. Why do yields vary when substituting the acetyl group with nitro or thiophenyl groups?

Steric and electronic effects alter reaction kinetics. Nitro groups (electron-withdrawing) may slow cyclization, while thiophenyl groups (electron-donating) enhance reactivity. Comparative studies using time-resolved UV-Vis or GC-MS track these differences .

Q. How to validate conflicting crystallographic data on bond angles?

Repetition under controlled conditions (e.g., humidity, temperature) minimizes experimental variance. Cross-validate with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies .

Methodological Resources

- Structural Databases : CCDC references (e.g., 1983315) provide crystallographic data for benchmarking .

- Reactor Design : CRDC subclass RDF2050112 outlines principles for scaling up reactions while maintaining regioselectivity .

- Experimental Protocols : Detailed procedures for analogous quinoxaline syntheses (e.g., bis(acetoxy)phenyl-λ³-iodane oxidation) guide reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.